4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-4-1-2-6(15-7(10)11)5(3-4)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDJQWJMAUEHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669674 | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-13-6 | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can undergo coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can modify the functional groups on the benzene ring.
Scientific Research Applications
Materials Science
Surface Modification and Functionalization
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene is utilized in surface modification processes to enhance the properties of various materials:
- Hydrophobic Surfaces : The compound can be applied to create superhydrophobic surfaces, which effectively repel water, making them suitable for applications in coatings and textiles.
- Adhesion Improvement : It enhances adhesion properties when used as a coating agent on polymers and glass, leading to improved durability and performance in industrial applications.
| Application Type | Description |
|---|---|
| Surface Coating | Modifies surfaces for improved hydrophobicity |
| Functionalization | Enhances properties of nanoparticles |
| Superhydrophobic Surfaces | Repels water effectively |
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as an important reagent in organic synthesis, particularly in the following areas:
- Direct Arylation : It has been successfully employed in palladium-catalyzed direct arylation reactions, facilitating the formation of complex organic molecules with high yields. For instance, coupling with heteroarenes such as benzothiophene has yielded products in the range of 77% to 95% yield .
- Building Block for Pharmaceuticals : Its unique structure allows it to act as a building block for synthesizing pharmaceuticals, particularly those targeting specific biological pathways.
Medicinal Chemistry
Potential Biological Activities
While direct biological activity data for this compound is limited, compounds with similar structures typically exhibit significant biological properties:
- Antimicrobial Properties : The trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to antimicrobial activity.
- Anti-inflammatory Effects : Related compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that this compound might possess similar bioactivities .
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Enhanced stability and lipophilicity |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study 1: Surface Coating Applications
In a study focusing on the development of superhydrophobic coatings, researchers utilized this compound to modify polymer surfaces. The results indicated a significant improvement in water contact angles, demonstrating the compound's effectiveness in creating hydrophobic surfaces suitable for various industrial applications.
Case Study 2: Synthesis of Pharmaceutical Compounds
A series of experiments were conducted using this compound as a reagent for the synthesis of TASIN analogs targeting colon cancer cells. The results showed that specific substitutions on the aromatic ring led to enhanced potency against cancer cell lines, highlighting its potential role in drug development .
Mechanism of Action
The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation in Oxygen-Containing Groups
4-Bromo-1-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-61-3)
- Formula : C₁₀H₁₀BrF₃O
- Molecular Weight : 283.09 g/mol
- Key Differences :
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Formula : C₇H₃BrF₄O
- Molecular Weight : 275.00 g/mol
- Key Differences :
- Substituents : Trifluoromethoxy (-OCF₃) at position 1 and fluorine at position 2.
- Impact : The trifluoromethoxy group is more electronegative than difluoromethoxy, enhancing stability against nucleophilic attack. The fluorine atom introduces ortho-directing effects, influencing regioselectivity in further functionalization .
Halogen and Functional Group Variations
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7)
- Formula : C₇H₃BrClF₃O
- Molecular Weight : 274.46 g/mol
- Key Differences :
4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS 300356-32-5)
- Formula : C₈H₆BrF₃O₂S
- Molecular Weight : 323.10 g/mol
- Key Differences :
Positional Isomerism and Azide Derivatives
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
- Key Differences: Substituent Positions: Bromine at position 1 and difluoromethoxy at position 2.
4-Azido-1-bromo-2-(trifluoromethyl)benzene
- Formula : C₇H₃BrF₃N₃
- Molecular Weight : 258.02 g/mol
- Key Differences :
Research and Application Insights
- Pharmaceutical Synthesis : The target compound’s bromine and trifluoromethyl groups make it a key intermediate in synthesizing benzofuran-based antiviral agents (e.g., GSK8175) .
- Reactivity Trends : Compounds with electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) exhibit faster reaction rates in cross-coupling reactions compared to those with alkyloxy groups .
- Safety Considerations : Halogenated aromatics require stringent handling; azide derivatives pose additional hazards due to instability .
Biological Activity
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and difluoromethoxy groups significantly influences the pharmacological properties of such compounds, making them valuable in drug development and various therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H4BrF5O
- Molecular Weight : 303.01 g/mol
- Physical State : Liquid
- Purity : ≥97%
The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Anticancer Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant anticancer activities. In particular, the mechanism of action often involves the inhibition of specific molecular targets related to cancer progression. For example, studies have shown that related compounds can inhibit the activity of enzymes involved in tumor growth, such as protein kinases and other signaling pathways .
Anti-inflammatory Effects
Fluorinated compounds have also been linked to anti-inflammatory properties. The unique electronic characteristics imparted by the trifluoromethyl group can modulate inflammatory responses by interacting with cellular receptors and pathways involved in inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This is particularly relevant in the context of developing new agents against resistant strains of bacteria and fungi. The halogenated structure may enhance binding affinity to microbial targets, leading to increased efficacy .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : It can act as a modulator for receptors associated with inflammatory processes, altering the signaling cascades that lead to inflammation .
- Halogen Bonding : The presence of halogen atoms allows for unique interactions with biological macromolecules, enhancing binding specificity and potency .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on various cancer cell lines, demonstrating significant growth inhibition at low micromolar concentrations. |
| Study 2 | Evaluated anti-inflammatory activity using an animal model, showing reduced edema and inflammatory markers upon treatment with the compound. |
| Study 3 | Assessed antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing effective inhibition at certain concentrations. |
Q & A
Q. What synthetic routes are commonly used to prepare 4-Bromo-1-(difluoromethoxy)-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves bromination of a precursor aromatic compound. For example, bromination of 1-ethyl-2-(trifluoromethyl)benzene using Br₂ in the presence of catalysts like Fe or AlBr₃ under controlled conditions (temperature, solvent) can achieve regioselective substitution . Advanced methods include continuous flow reactors to enhance yield and purity in industrial settings . Optimization strategies include adjusting catalyst ratios (e.g., Fe vs. AlBr₃ for selectivity) and monitoring reaction progression via TLC or HPLC.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm substituent positions and electronic environments .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass 253.95541 g/mol) .
- X-ray Crystallography : For unambiguous regiochemical confirmation, especially when isomers are possible .
- Chromatography : HPLC or GC-MS to assess purity (>98% as per industrial standards) .
Advanced Research Questions
Q. How do the difluoromethoxy and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The electron-withdrawing nature of both groups deactivates the aromatic ring, directing electrophilic substitutions to specific positions. The trifluoromethyl group (-CF₃) exerts a stronger meta-directing effect, while the difluoromethoxy (-OCF₂) group influences para/ortho selectivity. Computational studies (DFT) can predict charge distribution, aiding in reaction design . Experimental validation involves comparing reaction outcomes with analogs lacking these substituents.
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or hydrolysis) during functionalization?
- Solvent Choice : Use anhydrous, aprotic solvents (e.g., MeCN, DMF) to minimize hydrolysis .
- Catalyst Screening : Palladium-based catalysts with bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition rates of sensitive intermediates .
Q. How can computational modeling predict the compound’s physicochemical properties (e.g., solubility, logP)?
- LogP Prediction : The experimental XLogP3 value (3.7) correlates with hydrophobic character, guiding solvent selection for reactions .
- Solubility Modeling : Molecular dynamics simulations predict solubility in polar vs. nonpolar solvents, validated by experimental assays .
- Reactivity Insights : DFT calculations map electron density to anticipate sites for nucleophilic/electrophilic attacks .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported yields for bromination reactions?
- Catalyst Activity : Compare Fe (cheap but slower) vs. AlBr₃ (highly active but moisture-sensitive) .
- Byproduct Analysis : Use GC-MS to identify competing products (e.g., di-brominated isomers) and adjust stoichiometry .
- Reaction Monitoring : In-situ IR spectroscopy tracks intermediate formation to optimize reaction time .
Q. What experimental evidence resolves ambiguity in regiochemical outcomes?
- Isomer-Specific Characterization : NOESY NMR or 2D-COSY distinguishes between ortho/meta/para isomers .
- Crystallographic Data : Single-crystal X-ray structures provide definitive proof of substitution patterns .
Stability and Safety Considerations
Q. What storage conditions prevent degradation of this compound?
Q. How do the compound’s hazards impact laboratory handling protocols?
- Health Risks : Acute toxicity (H300-H302) mandates PPE (gloves, goggles) and fume hood use .
- Environmental Hazards : Proper disposal via halogenated waste streams prevents ecosystem contamination .
Applications in Drug Discovery
Q. How is this compound utilized as a building block in medicinal chemistry?
- Pharmacophore Design : The bromine atom serves as a handle for cross-coupling to introduce aryl/heteroaryl groups .
- Bioisosteric Replacement : The trifluoromethyl group mimics carboxyl or nitro groups in target engagement .
- Case Study : Used in synthesizing GSK8175, an HCV inhibitor, via Suzuki coupling to a benzofuran core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
